A Technical Guide to 1-O-Hexadecylglycerol: Structure, Metabolism, and Experimental Applications
A Technical Guide to 1-O-Hexadecylglycerol: Structure, Metabolism, and Experimental Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-O-Hexadecylglycerol, a key ether lipid. It details its chemical structure, physicochemical properties, role in cellular metabolism, and its application in experimental research, particularly in the study of ether lipids and related signaling pathways.
Chemical Structure and Properties
1-O-Hexadecylglycerol, also known as Chimyl Alcohol, is a monoalkylglycerol. It consists of a glycerol backbone with a hexadecyl (16-carbon) alkyl chain attached via an ether linkage at the sn-1 position.[1][2] This ether bond is a defining feature, distinguishing it from the more common acyl-linked glycerolipids (fats and oils) and rendering it resistant to cleavage by most lipases.
The specific stereoisomer, 1-O-hexadecyl-sn-glycerol, is the naturally occurring form and a crucial intermediate in the biosynthesis of more complex ether lipids like plasmalogens.[3][4] The racemic mixture, rac-1-O-hexadecylglycerol, is also commonly used in research.[2][5]
Caption: Chemical Structure of 1-O-Hexadecylglycerol.
Data Presentation: Physicochemical Properties
The key quantitative properties of 1-O-Hexadecylglycerol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3-(hexadecyloxy)propane-1,2-diol | [5] |
| (2S)-3-(hexadecyloxy)propane-1,2-diol (sn-1 form) | [4] | |
| Common Names | Chimyl Alcohol, 1-O-Palmitylglycerol | [3][5] |
| Molecular Formula | C₁₉H₄₀O₃ | [4][5] |
| Molecular Weight | 316.5 g/mol | [4][5] |
| CAS Number | 6145-69-3 (racemic) | [5] |
| 506-03-6 (sn-1 form) | [3][4] | |
| Appearance | White to off-white solid | [] |
| Solubility | DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml | [7] |
Biological Role and Metabolic Pathways
1-O-Hexadecylglycerol (HG) is a fundamental precursor in the de novo biosynthesis of ether-linked glycerophospholipids, a class of lipids essential for the structure and function of cellular membranes.[8][9] Ether lipids are implicated in a variety of cellular processes, including signal transduction, membrane fusion, and protection against oxidative stress.[8][10]
Biosynthetic Pathway
The synthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum.[1] While the main pathway starts with dihydroxyacetone phosphate (DHAP), exogenously supplied alkylglycerols like HG can enter the pathway after being phosphorylated by an alkylglycerol kinase.[10][11] This makes HG a valuable tool for researchers to bypass early, potentially defective, steps in ether lipid synthesis and increase the cellular pool of these lipids for study.[8][12][13]
Caption: Simplified overview of ether lipid biosynthesis showing the entry of 1-O-Hexadecylglycerol.
Signaling Roles
While HG is primarily a biosynthetic precursor, the broader class of ether lipids it generates has significant roles in cellular signaling.[14] For instance, plasmalogens can act as endogenous antioxidants and are reservoirs for polyunsaturated fatty acids like arachidonic acid, a precursor for eicosanoids.[8] Furthermore, HG is a precursor to other bioactive lipids such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), which may modulate protein kinase C (PKC) signaling.[14][15]
Experimental Protocols & Applications
1-O-Hexadecylglycerol is widely used as a research tool to investigate the functions of ether lipids. Its ability to increase cellular ether lipid content allows for the study of their impact on various cellular processes.[10][13]
Application 1: Supplementation of Cell Cultures
This protocol describes a general method for increasing the levels of ether lipids in cultured cells, based on methodologies cited for HEp-2 and PC-3 cells.[8][10]
-
Objective: To enrich cellular membranes with ether-linked phospholipids for functional studies.
-
Materials:
-
1-O-Hexadecylglycerol (HG)
-
Ethanol (for stock solution)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (e.g., HEp-2, PC-3)
-
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of HG (e.g., 20-50 mM) in absolute ethanol. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the HG stock solution directly into pre-warmed complete culture medium to the final desired concentration (typically ranging from 10-50 µM). Ensure thorough mixing. A control medium containing the same final concentration of ethanol should be prepared for parallel experiments.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the HG-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the experimental goals and cell type. This allows for the uptake and metabolism of HG into complex ether lipids.[16]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:
-
Lipidomic analysis by mass spectrometry to confirm the enrichment of ether lipid species.[8][13]
-
Functional assays to assess changes in cell proliferation, signaling, membrane trafficking, or resistance to stress.[][7][16]
-
Analysis of secreted vesicles (exosomes) to determine how ether lipid enrichment affects their release and composition.[10]
-
-
Application 2: Chemical Synthesis
The synthesis of 1-O-alkylglycerols is a key process for producing research-grade material. A common and effective strategy involves the regioselective opening of an epoxide, such as (S)-glycidol, with a fatty alcohol.[2]
-
Objective: To synthesize 1-O-Hexadecyl-sn-glycerol.
-
Key Reagents:
-
Hexadecanol (Cetyl alcohol)
-
(S)-glycidol
-
Diisobutylaluminium hydride (DIBALH)
-
-
Simplified Protocol Outline (based on Bittman et al., 1995):
-
Alcoholate Formation: Hexadecanol is treated with a reagent like DIBALH in an appropriate solvent (e.g., toluene/dichloromethane) to form the corresponding aluminum alcoholate in situ.
-
Epoxide Opening: (S)-glycidol is added to the reaction mixture. The alcoholate performs a nucleophilic attack on the less-substituted carbon of the epoxide ring, leading to a regioselective opening.
-
Workup and Purification: The reaction is quenched, and the product, 1-O-hexadecyl-sn-glycerol, is purified from the reaction mixture, typically using column chromatography. This yields the desired diol, which can be used directly or serve as a key intermediate for the synthesis of more complex lipids like Platelet-Activating Factor (PAF).[2]
-
Summary of Research Findings
Supplementation of cells with 1-O-Hexadecylglycerol has yielded significant insights into the function of ether lipids.
Data Presentation: Observed Effects of HG Supplementation
| Finding | Model System | Key Result | Reference |
| Lipidome Alteration | HEp-2 cells | Increased levels of ether-linked phospholipids; decreased levels of glycosphingolipids; increased ceramide. | [8][13] |
| Exosome Release | PC-3 cells | Doubled the cellular levels of ether lipids and stimulated the release of exosomes with altered lipid composition. | [10] |
| Cardioprotection | Rat heart model | Increased coronary flow and reduced malondialdehyde (MDA) formation in an ischemia/reperfusion injury model. | [3][7] |
| Cytoprotection | HEp-2, HMEC-1 | Protected cells against the cytotoxic effects of Shiga toxins by inhibiting retrograde toxin transport. | [16] |
| UVB Protection | Human keratinocytes | Reduced UVB-induced cell death and the production of reactive oxygen species (ROS). | [3][7] |
| Feedback Regulation | Mammalian cells | Supplementation with HG contributes to the negative feedback regulation of ether lipid biosynthesis by accelerating the degradation of the enzyme Far1. | [17] |
This technical guide provides a foundational understanding of 1-O-Hexadecylglycerol, highlighting its structure and its critical role as both a metabolic intermediate and an experimental tool. For professionals in drug development, its cytoprotective properties and influence on signaling pathways present intriguing avenues for further exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-O-HEXADECYL-SN-GLYCEROL | 506-03-6 [chemicalbook.com]
- 4. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-O-Hexadecylglycerol | C19H40O3 | CID 72733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]
- 13. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The ether lipid precursor hexadecylglycerol protects against Shiga toxins [agris.fao.org]
- 17. Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
